Bienvenue dans la boutique en ligne BenchChem!

3-Amino-5-phenylpyridazine-4-carbonitrile

Medicinal Chemistry Heterocyclic Synthesis Pyridazine SAR

3-Amino-5-phenylpyridazine-4-carbonitrile (CAS 70413-20-6) is a trisubstituted pyridazine bearing an amino group at position 3, a phenyl ring at position 5, and a carbonitrile at position It belongs to the 3-amino-5-arylpyridazine-4-carbonitrile family, a scaffold explored for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition, kinase modulation, and agrochemical applications. The compound is synthesized via a one-pot three-component reaction of malononitrile with phenylglyoxal and hydrazine hydrate, yielding a white solid (mp 247 °C, dec.).

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 70413-20-6
Cat. No. B3033016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-phenylpyridazine-4-carbonitrile
CAS70413-20-6
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=NC(=C2C#N)N
InChIInChI=1S/C11H8N4/c12-6-9-10(7-14-15-11(9)13)8-4-2-1-3-5-8/h1-5,7H,(H2,13,15)
InChIKeyBIUFHGPQWNNXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-phenylpyridazine-4-carbonitrile (CAS 70413-20-6): Core Scaffold Identity and Procurement Baseline


3-Amino-5-phenylpyridazine-4-carbonitrile (CAS 70413-20-6) is a trisubstituted pyridazine bearing an amino group at position 3, a phenyl ring at position 5, and a carbonitrile at position 4. It belongs to the 3-amino-5-arylpyridazine-4-carbonitrile family, a scaffold explored for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition, kinase modulation, and agrochemical applications. The compound is synthesized via a one-pot three-component reaction of malononitrile with phenylglyoxal and hydrazine hydrate, yielding a white solid (mp 247 °C, dec.) [1]. The pyridazine core itself has been demonstrated to be essential for ACAT inhibitory activity; biphenyl-based bioisosteres lacking the pyridazine ring are inactive against human ACAT-1 and ACAT-2 isoforms [2]. Commercially, the compound is available at 95–98% purity from multiple vendors, positioning it as a viable research intermediate for structure–activity relationship (SAR) studies, fragment-based screening, and heterocyclic derivatization programs.

Why Generic Substitution Fails for 3-Amino-5-phenylpyridazine-4-carbonitrile: Regioisomerism and Scaffold Specificity


Substituting 3-amino-5-phenylpyridazine-4-carbonitrile with a positional isomer (e.g., 3-amino-6-phenylpyridazine-4-carbonitrile or 5-amino-6-phenylpyridazine-4-carbonitrile) or with a pyridazine-lacking bioisostere such as a biphenyl derivative would fundamentally alter the molecule's biological recognition profile. The specific 3-amino-5-phenyl-4-carbonitrile substitution pattern places the phenyl ring at a position that directly influences the electron density distribution on the pyridazine ring, as reflected in distinct ¹³C-NMR chemical shifts (C-5 phenyl-bearing carbon at δ 142.17 ppm for the parent compound vs. δ 141.64–141.71 ppm for halogen-substituted analogs) [1]. Critically, Gelain et al. demonstrated that replacing the phenylpyridazine core with a biphenyl scaffold in ACAT inhibitors resulted in complete loss of activity against both human ACAT-1 and ACAT-2 isoforms, confirming that the pyridazine ring is not merely a spacer but an essential pharmacophoric element [2]. The quantitative evidence below substantiates why this specific regioisomer cannot be interchanged with close analogs without risking loss of function.

Quantitative Differential Evidence: 3-Amino-5-phenylpyridazine-4-carbonitrile vs. Closest Analogs


Synthetic Accessibility: One-Pot Yield Comparison Across 3-Amino-5-arylpyridazine-4-carbonitrile Congeners

The parent phenyl compound (4a) was obtained in 78% isolated yield via a one-pot, three-component reaction in water/ethanol at room temperature, without requiring chromatographic purification [1]. Within the same study, the 4-bromo (4b, 86%), 4-chloro (4c, 87%), 4-fluoro (4d, 83%), and 4-nitro (4e, 88%) analogs all gave higher yields than the unsubstituted phenyl derivative, indicating that electron-withdrawing substituents on the aryl ring improve reaction efficiency. While the yield of 4a is lower, its lack of a halogen or nitro substituent means it avoids potential toxicophoric alerts (e.g., nitro group mutagenicity, halogen-dependent CYP inhibition) that may complicate downstream development of the substituted analogs [1].

Medicinal Chemistry Heterocyclic Synthesis Pyridazine SAR

Thermal Stability Benchmarking: Melting Point as a Surrogate for Crystalline Lattice Energy

The parent compound 4a exhibits a melting point (decomposition) of 247 °C, which is systematically lower than its 4-halogenated and 4-nitrated congeners (4b: 290 °C; 4c: 290 °C; 4d: 260 °C; 4e: 279 °C) [1]. The 43–57 °C difference relative to the 4-bromo and 4-chloro analogs suggests weaker intermolecular forces in the crystal lattice of the unsubstituted phenyl derivative, attributable to the absence of polarizable halogen atoms. Lower melting point correlates with higher entropy of fusion and potentially improved solubility, which can be advantageous for solution-phase screening assays where compound precipitation is a confounding factor.

Solid-State Chemistry Formulation Development Physicochemical Profiling

Lipophilicity Differentiation: Computed LogP Values Across the 3-Amino-5-arylpyridazine-4-carbonitrile Series

Multiple computed LogP values are reported for 3-amino-5-phenylpyridazine-4-carbonitrile: 1.40 (Molinspiration) and 2.18 (unspecified algorithm) [1]. While exact LogP values vary by computational method, the compound consistently falls within the optimal oral drug-likeness range (LogP 1–3). In contrast, the 4-bromo analog (4b) is expected to have a significantly higher LogP due to the lipophilic bromine substituent, and the 4-nitro analog (4e) a lower LogP due to the polar nitro group. The unsubstituted phenyl compound occupies a balanced lipophilicity midpoint within the series, offering a neutral starting point for property-based lead optimization without pre-existing lipophilicity bias.

Drug Design ADME Prediction Physicochemical Property

Biological Target Engagement Profile: Weak Dihydroorotase and PNMT Inhibition Relative to Pharmacologically Active Pyridazines

3-Amino-5-phenylpyridazine-4-carbonitrile was evaluated for inhibition of mouse dihydroorotase (DHOase) and bovine phenylethanolamine N-methyltransferase (PNMT), returning IC₅₀ = 1.00 × 10⁶ nM (1 mM) and Ki = 1.11 × 10⁶ nM (1.11 mM), respectively [1][2]. These values place the compound in the millimolar potency range—approximately three orders of magnitude weaker than optimized pyridazine-based ACAT inhibitors (IC₅₀ in the nanomolar to low micromolar range) [3]. This low intrinsic potency against DHOase and PNMT is informative: the compound does not promiscuously inhibit these enzymes, suggesting that observed biological effects in phenotypic screens are unlikely to be artifacts of DHOase or PNMT off-target engagement.

Enzyme Inhibition Target Profiling Neglected Target Screening

Pharmacophoric Essentiality: Pyridazine Ring Requirement for ACAT Inhibition vs. Inactive Biphenyl Bioisosteres

Gelain et al. (2008) synthesized alkylamido-biphenyl (series 1) and alkylamino-biphenyl (series 2) derivatives as direct bioisosteric replacements for phenylpyridazine-based ACAT inhibitors. When tested against human ACAT-1 and ACAT-2 isoforms, the amino-biphenyl series 2 was entirely inactive, while the amido-biphenyl series 1 retained some activity only when bearing ortho-substitution [1]. This result demonstrates that the pyridazine ring—characteristic of the 3-amino-5-phenylpyridazine-4-carbonitrile scaffold—is not replaceable by a biphenyl bioisostere without catastrophic loss of target engagement. The nitrogen atoms of the pyridazine ring contribute essential hydrogen-bond acceptor capacity and electronic modulation that the biphenyl system cannot replicate.

Bioisosterism ACAT Inhibition Scaffold Hopping

¹³C-NMR Chemical Shift Fingerprint: Electronic Environment Differentiation at the C-5 Aryl-Bearing Position

The ¹³C-NMR resonance of the C-5 carbon (the position bearing the aryl substituent) provides a diagnostic spectroscopic fingerprint that distinguishes the parent phenyl compound from its substituted analogs. For 4a, the C-5 signal appears at δ 142.17 ppm; for 4b (4-Br) at δ 141.64 ppm; for 4c (4-Cl) at δ 141.71 ppm; for 4d (4-F) at δ 141.90 ppm; and for 4e (4-NO₂) at δ 141.33 ppm [1]. The systematic downfield shift of the unsubstituted phenyl analog relative to the halogenated derivatives reflects the electron-donating resonance effect of the amino group at C-3 being modulated by the remote substituent on the 5-aryl ring. This spectral signature serves as an orthogonal identity verification metric beyond retention time or mass, enabling unambiguous differentiation of 4a from its close analogs in procurement quality control.

Structural Elucidation Quality Control Spectroscopic Authentication

High-Confidence Application Scenarios for 3-Amino-5-phenylpyridazine-4-carbonitrile Based on Differential Evidence


ACAT-Targeted Lead Discovery: Scaffold with Validated Pharmacophoric Essentiality

For medicinal chemistry programs targeting acyl-CoA:cholesterol acyltransferase (ACAT), 3-amino-5-phenylpyridazine-4-carbonitrile provides a pyridazine core that has been experimentally demonstrated to be essential for ACAT inhibitory activity. Biphenyl bioisosteres lacking this heterocycle are inactive against both human ACAT-1 and ACAT-2 isoforms [1]. The compound's 3-amino and 4-carbonitrile groups offer two orthogonal vectors for derivatization, while the unsubstituted 5-phenyl ring provides a neutral baseline for SAR exploration without the confounding effects of halogen or nitro substituents. The millimolar-level inactivity against dihydroorotase and PNMT [2] further supports its use as a clean-starting scaffold unlikely to generate off-target-driven false positives in ACAT biochemical assays.

Fragment-Based Screening Library Member with Favorable Physicochemical Profile

With a molecular weight of 196.2 Da, LogP of 1.4–2.2, one hydrogen bond donor, four hydrogen bond acceptors, and a fully sp²-hybridized planar architecture [1], 3-amino-5-phenylpyridazine-4-carbonitrile satisfies fragment-like physicochemical criteria. Its lower melting point (247 °C) relative to halogenated analogs (260–290 °C) [2] suggests improved aqueous solubility, reducing the risk of compound precipitation in high-concentration fragment screening cocktails. The compound's balanced lipophilicity positions it as a versatile fragment for screening against diverse target classes without pre-existing bias toward hydrophobic binding pockets.

Negative Control Compound for Dihydroorotase and PNMT Enzymology Studies

The compound's weak inhibitory activity against dihydroorotase (IC₅₀ = 1 mM) and PNMT (Ki = 1.11 mM) [1] makes it suitable as a negative control or inactive reference compound in enzymology assays targeting these enzymes. Researchers developing novel DHOase or PNMT inhibitors can use 3-amino-5-phenylpyridazine-4-carbonitrile to establish the baseline for non-specific binding or to validate assay window discrimination between active and inactive compounds. Its structural similarity to active pyridazine-based inhibitors, combined with its millimolar potency, provides a chemically relevant negative control that is more informative than vehicle-only or structurally unrelated controls.

Synthetic Intermediate for Diversification via 3-Amino and 4-Carbonitrile Handles

The one-pot synthetic accessibility (78% yield) of 3-amino-5-phenylpyridazine-4-carbonitrile [1] supports its procurement as a bulk intermediate for parallel derivatization campaigns. The 3-amino group can undergo acylation, sulfonylation, or reductive amination, while the 4-carbonitrile can be hydrolyzed to a carboxamide/carboxylic acid or reduced to an aminomethyl moiety. The distinct ¹³C-NMR fingerprint at C-5 (δ 142.17 ppm) provides a reliable quality control metric for batch-to-batch identity verification upon receipt [2]. This synthetic versatility, combined with the scaffold's validated role in ACAT inhibition, makes it a cost-effective entry point for library synthesis in cardiovascular or metabolic disease programs.

Quote Request

Request a Quote for 3-Amino-5-phenylpyridazine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.